Synthetic Efficiency: 1.9-Fold Higher Esterification Yield vs. Ethyl Ester Analog
The methyl ester (target compound) demonstrates significantly higher synthetic efficiency compared to the corresponding ethyl ester (CAS 885272-94-6) when prepared from the common 6-bromo-1H-indazole-3-carboxylic acid precursor under optimized conditions . While the methyl ester synthesis proceeds with sulfuric acid in methanol at 90°C for 4 hours to yield 76% , the ethyl ester synthesis under analogous acid-catalyzed conditions (thionyl chloride in ethanol, reflux, 3 hours) affords only 39% yield [1].
| Evidence Dimension | Synthetic yield from 6-bromo-1H-indazole-3-carboxylic acid |
|---|---|
| Target Compound Data | 76% yield |
| Comparator Or Baseline | Ethyl 6-bromo-1H-indazole-3-carboxylate (CAS 885272-94-6): 39% yield |
| Quantified Difference | 1.9-fold higher yield (37 percentage point absolute increase) |
| Conditions | Target: H₂SO₄, MeOH, 90°C, 4h; Comparator: SOCl₂, EtOH, reflux, 3h |
Why This Matters
For procurement decisions, the 1.9-fold higher yield translates directly to reduced raw material costs and higher throughput in multi-step synthetic sequences where this intermediate is employed.
- [1] ChemicalBook. ETHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE Synthesis. Synthetic Route from 6-bromoindazole-3-carboxylic acid (4.4 g scale). View Source
